![molecular formula C24H28N2O7 B14783488 1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission . BP 554 has shown higher affinity for the 5-HT1A receptor compared to other receptors such as 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors .
Preparation Methods
BP 554 can be synthesized through a multi-step process involving the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with maleic acid to yield BP 554 maleate . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
BP 554 undergoes various chemical reactions, including:
Oxidation: BP 554 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in BP 554.
Substitution: BP 554 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Scientific Research Applications
BP 554 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving 5-HT1A receptor agonists.
Biology: Employed in research to understand the role of 5-HT1A receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety and depression due to its action on serotonin receptors
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT1A receptor.
Mechanism of Action
BP 554 exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) within the cell . The molecular targets involved include the 5-HT1A receptor and associated G proteins. The pathways affected by BP 554 include those related to serotonin signaling and neurotransmission .
Comparison with Similar Compounds
BP 554 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other similar compounds. Similar compounds include:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective 5-HT1A receptor agonist with similar effects but different chemical structure.
Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders. BP 554’s uniqueness lies in its specific chemical structure, which confers higher selectivity and affinity for the 5-HT1A receptor.
Properties
Molecular Formula |
C24H28N2O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;but-2-enedioic acid |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
NBCXNOHQTALBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




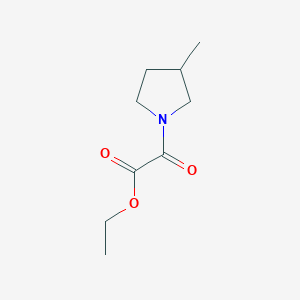
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
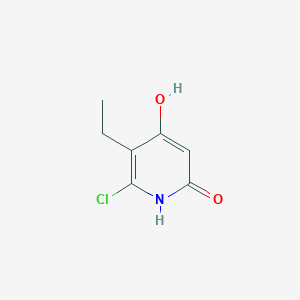
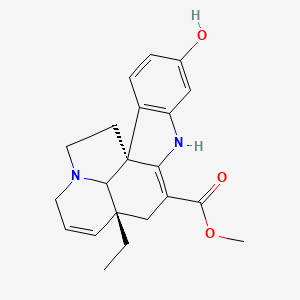
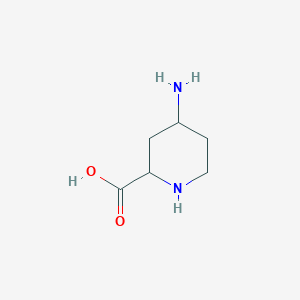
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
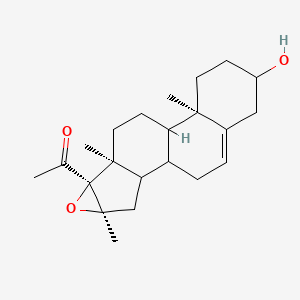
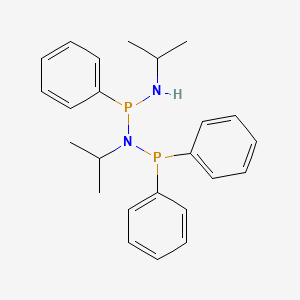
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
